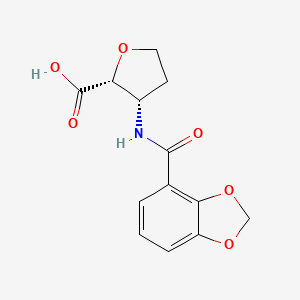![molecular formula C10H10ClNO4S B7339992 (2R,3S)-3-[(5-chlorothiophene-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339992.png)
(2R,3S)-3-[(5-chlorothiophene-2-carbonyl)amino]oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-[(5-chlorothiophene-2-carbonyl)amino]oxolane-2-carboxylic acid, commonly known as CCTO, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. CCTO is a versatile molecule that has shown promise in various areas of research, including drug development and cancer therapy.
作用機序
The exact mechanism of action of CCTO is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are essential for the growth and proliferation of cancer cells and bacteria. CCTO has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. CCTO also disrupts the cell wall of bacteria, leading to their death.
Biochemical and Physiological Effects:
CCTO has been found to have several biochemical and physiological effects. In vitro studies have shown that CCTO inhibits the growth and proliferation of cancer cells and bacteria. CCTO has also been found to induce apoptosis in cancer cells and disrupt the cell wall of bacteria. In vivo studies have shown that CCTO has low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
One of the main advantages of CCTO is its versatility, as it has shown promise in various areas of research. Additionally, CCTO has low toxicity and is well-tolerated by animals, making it a suitable candidate for preclinical studies. However, one of the limitations of CCTO is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research on CCTO. One area of research is the development of novel antibiotics and antiviral agents based on CCTO. Another area of research is the investigation of CCTO as a potential cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CCTO and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, (2R,3S)-3-[(5-chlorothiophene-2-carbonyl)amino]oxolane-2-carboxylic acid, commonly known as CCTO, is a versatile molecule that has shown promise in various areas of research, including drug development and cancer therapy. The complex synthesis process of CCTO requires expertise in organic chemistry. CCTO has low toxicity and is well-tolerated by animals, making it a suitable candidate for preclinical studies. Future research on CCTO is needed to fully understand its potential applications in various areas of research.
合成法
CCTO can be synthesized using a multi-step process that involves the reaction of 5-chlorothiophene-2-carbonyl chloride with oxirane-2-carboxylic acid in the presence of a base. The resulting intermediate is then treated with a chiral amine to obtain the final product, (2R,3S)-3-[(5-chlorothiophene-2-carbonyl)amino]oxolane-2-carboxylic acid. The synthesis of CCTO is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CCTO has been extensively studied in various areas of research, including drug development, cancer therapy, and antimicrobial activity. In drug development, CCTO has shown potential as a lead compound for the development of novel antibiotics and antiviral agents. CCTO has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, CCTO has been found to exhibit antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
(2R,3S)-3-[(5-chlorothiophene-2-carbonyl)amino]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c11-7-2-1-6(17-7)9(13)12-5-3-4-16-8(5)10(14)15/h1-2,5,8H,3-4H2,(H,12,13)(H,14,15)/t5-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVXXMWUZZKBV-YLWLKBPMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1NC(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-4-methyl-2-[methyl-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]pentanoic acid](/img/structure/B7339909.png)
![5-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7339913.png)
![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)

![6-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339935.png)
![4-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339941.png)
![4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339948.png)
![3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]benzoic acid](/img/structure/B7339956.png)
![(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339961.png)
![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)
![(2R,3S)-3-[[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339975.png)
![(2S,3R)-3-[(6-methylpyridine-2-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339977.png)


